3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole

Medicinal Chemistry Physicochemical Properties Drug Design

Distinctively engineered for medicinal chemistry: this 3-hydroxy-1-(4-methylphenyl)-1H-pyrazole offers a measured pKa of 3.95 and low aqueous solubility (2.8 µM at pH 7.4), making it a weakly acidic scaffold ideal for CNS and intracellular targets. It serves as a metabolically stable phenol bioisostere, mitigating glucuronidation/sulfation while retaining hydrogen-bonding capacity. Available at ≥95% purity, it enables reproducible SAR libraries through alkylation/acylation of the 3-hydroxy group. Order to advance your lead optimization with a validated building block.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 76205-21-5
Cat. No. B3283131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole
CAS76205-21-5
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=CC(=O)N2
InChIInChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-7-6-10(13)11-12/h2-7H,1H3,(H,11,13)
InChIKeyYCIYKQSGEUKDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole (CAS 76205-21-5): Chemical Structure and Baseline Properties for Research Procurement


3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole (CAS 76205-21-5) is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms and a 3-hydroxy substitution pattern . Its molecular formula is C10H10N2O, with a molecular weight of 174.20 g/mol . This compound serves as a key scaffold in medicinal chemistry due to its potential as a hydrogen-bond donor and acceptor, and its utility as a synthetic building block for more complex molecules .

3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole Procurement: Why In-Class Pyrazole Analogs Are Not Interchangeable


The specific substitution pattern of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole confers distinct physicochemical properties that preclude simple interchange with other pyrazoles. The 3-hydroxy group and N1-4-methylphenyl substitution influence key parameters such as pKa, lipophilicity, and solubility, which are critical for its performance in medicinal chemistry and material science applications . A different substitution pattern on the pyrazole ring will alter its electronic distribution, hydrogen-bonding capacity, and three-dimensional shape, leading to significant differences in biological target engagement, metabolic stability, and overall physicochemical behavior [1]. Therefore, substituting with a different pyrazole analog without rigorous validation can compromise experimental reproducibility and lead to false conclusions.

3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole (CAS 76205-21-5): Quantifiable Differentiation Evidence Against Pyrazole Analogs


Physicochemical Differentiation: Aqueous Solubility and pKa Profile of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole vs. Related Pyrazoles

The 3-hydroxy-1-(4-methylphenyl)-1H-pyrazole exhibits a measured pKa of 3.95 and a thermodynamic solubility of 2.8 µM at pH 7.4 [1]. This contrasts with the unsubstituted pyrazole, which has a reported pKa of approximately 2.5 and a significantly higher aqueous solubility (e.g., 14 mg/mL in water) . The lower pKa and dramatically reduced solubility of the target compound are directly attributable to the electron-withdrawing nature and hydrophobicity introduced by the 4-methylphenyl group at the N1 position, which is absent in the parent pyrazole.

Medicinal Chemistry Physicochemical Properties Drug Design

Lipophilicity and Metabolic Stability: Differentiation of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole from a Phenol Bioisostere

As a class, 3-hydroxypyrazoles are recognized as more lipophilic and metabolically stable bioisosteres of phenol . While direct comparative logP data for 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole versus a specific phenol analog (e.g., 4-methylphenol) is not available, the inherent structural difference allows for a class-level inference. The pyrazole ring replaces the phenyl-OH group with a heteroaromatic system, which is known to be less susceptible to Phase II glucuronidation and sulfation, common metabolic pathways for phenols.

Medicinal Chemistry Bioisosterism Drug Metabolism

Commercially Available Purity Benchmark: 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole vs. Supplier Specifications

For procurement, the purity of the compound is a critical differentiator. 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole is commercially available with a purity of ≥95% as determined by HPLC from multiple suppliers . This is a standard purity grade for research use. While many analogs are offered at similar purity levels (e.g., 95-98%), the specific packaging options (e.g., 5G, 10G, 25G) and supplier reliability can be decisive factors for sourcing .

Chemical Synthesis Quality Control Procurement

3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole (CAS 76205-21-5): Validated Research and Industrial Application Scenarios Based on Available Evidence


Medicinal Chemistry: Scaffold for Lead Optimization with Controlled Solubility and pKa

Based on its measured pKa of 3.95 and low aqueous solubility of 2.8 µM at pH 7.4, this compound is best suited for medicinal chemistry programs where a low-solubility, weakly acidic scaffold is desired. It can serve as a core for developing drug candidates that require specific ionization profiles for target binding or membrane permeation, particularly in the central nervous system or for intracellular targets [1]. The substitution pattern on the phenyl ring can be further modified to tune these properties.

Bioisosteric Replacement for Phenols in Drug Discovery

This compound is a strong candidate for use as a bioisostere of a phenol group in drug design. As a pyrazole, it offers a more lipophilic and potentially more metabolically stable alternative to a phenolic hydroxyl [1]. This makes it particularly useful in programs aiming to improve the pharmacokinetic profile of lead compounds by reducing Phase II metabolism (glucuronidation/sulfation) and increasing metabolic half-life .

Organic Synthesis: A Building Block for Functionalized Heterocycles

The compound's utility as a synthetic building block is supported by its commercial availability at ≥95% purity [1]. The presence of the 3-hydroxy group allows for further functionalization (e.g., alkylation, acylation) to create a library of diverse 1-aryl-3-substituted pyrazoles for structure-activity relationship (SAR) studies .

Chemical Biology: Probe for Investigating Hydrogen-Bonding Interactions

Given its capacity as an H-bond donor and acceptor, 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole can be employed as a chemical probe to study the role of specific hydrogen-bonding interactions in biological systems. The precise orientation of the N1-aryl and 3-hydroxy groups provides a defined pharmacophore for interrogating target proteins [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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